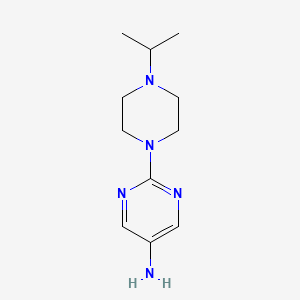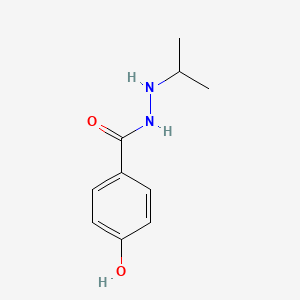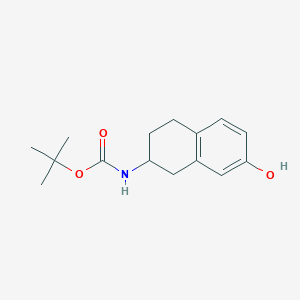
4-(Tributylstannyl)but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
4-(Tributylstannyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: 4-Tributylstannylbut-3-enal or 4-Tributylstannylbut-3-enoic acid.
Reduction: 4-Tributylstannylbutanol.
Substitution: Various substituted butenols depending on the nucleophile used.
科学的研究の応用
4-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tributylstannyl)but-3-en-1-ol involves the formation of reactive intermediates that facilitate various chemical transformationsIn oxidation and reduction reactions, the hydroxyl and double bond functionalities are key sites for chemical modifications .
類似化合物との比較
Similar Compounds
4-(Tributylstannyl)-3-butyn-1-ol: Similar structure but with a triple bond instead of a double bond.
3-Buten-1-ol: Lacks the tributylstannyl group, making it less reactive in certain types of reactions.
Uniqueness
4-(Tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and other scientific applications .
特性
CAS番号 |
212783-03-4 |
|---|---|
分子式 |
C16H34OSn |
分子量 |
361.2 g/mol |
IUPAC名 |
4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2,5H,3-4H2;3*1,3-4H2,2H3; |
InChIキー |
YRCYJJJGBGBFMI-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)

![Acetamide, N-[3-bromo-2-(bromomethyl)phenyl]-2,2,2-trifluoro-](/img/structure/B8494160.png)







![N-[4-[(2S)-Tetrahydro-5-oxo-2-furanyl]-phenyl]methanesulfonamide](/img/structure/B8494223.png)


![5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid](/img/structure/B8494252.png)
